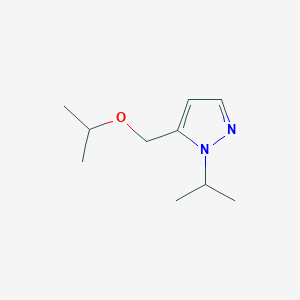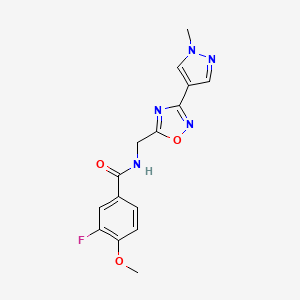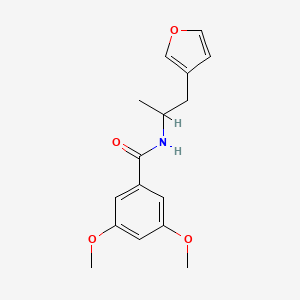
N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethoxybenzamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Reactivity and Synthesis
N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethoxybenzamide and related compounds exhibit unique properties and reactivity that make them valuable in chemical synthesis. For instance, 3,4-dimethoxyfuran (related to the query compound) is more reactive than furan itself, allowing for efficient substitution reactions, such as Mannich reactions, to produce various derivatives (Iten, Hofmann, & Eugster, 1978). Kumar et al. (2015) also highlighted the synthesis of furan derivatives under catalyst-free conditions, revealing potential applications in developing metal ion sensors (Kumar, Kumawat, Gupta, & Sharma, 2015).
Structural and Photophysical Properties
The structural characteristics of similar compounds are essential for understanding their applications. Mkadmh et al. (2020) detailed the structural characterization of a dimethoxybenzylidene furan derivative, emphasizing the significance of quantum chemical calculations in determining stability and geometry (Mkadmh, Morjan, Raftery, Awadallah, & Gardiner, 2020). Morton and Barrett (2005) explored the use of dimethoxybenzene derivatives for Diels-Alder reactions, showing the potential for creating complex organic structures (Morton & Barrett, 2005).
Application in Material Science
Compounds with furan moieties, similar to the query chemical, have been studied for their application in material sciences. Wilsens et al. (2014) discussed the influence of the furandicarboxamide moiety in poly(ester amide)s, contributing to the field of polymer chemistry (Wilsens, Deshmukh, Noordover, & Rastogi, 2014). Horii et al. (2005) presented a method for the paired electrosynthesis of dimethoxy-dihydrofuran, furthering the development of synthetic methods in electrochemistry (Horii, Atobe, Fuchigami, & Marken, 2005).
Biological Applications
Furans and their derivatives are also studied for their biological properties. Chen et al. (2013) synthesized benzofuran derivatives catalyzed by iodine, indicating potential applications in medicinal chemistry (Chen, Li, Liu, & Wang, 2013). Romagnoli et al. (2015) explored the anticancer and antiangiogenic activity of benzofuran derivatives, demonstrating their potential in cancer therapy (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Schiaffino Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-11(6-12-4-5-21-10-12)17-16(18)13-7-14(19-2)9-15(8-13)20-3/h4-5,7-11H,6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCFNHDVLBIIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2760533.png)
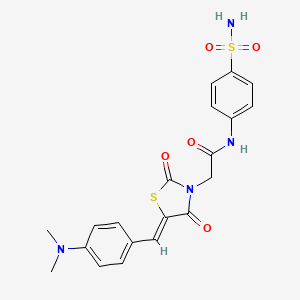
![3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2760535.png)
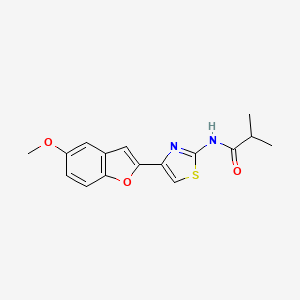
![2-Chloro-3-({4-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B2760539.png)
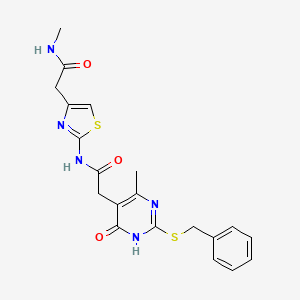

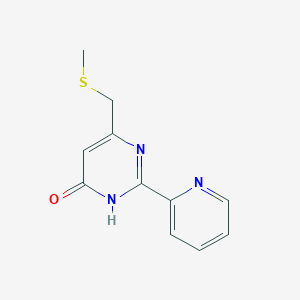
![2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2760546.png)
![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2760547.png)
